molecular formula C13H11F2N3O2 B2866488 N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034634-18-7

N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide

Cat. No. B2866488
CAS RN: 2034634-18-7
M. Wt: 279.247
InChI Key: CKJGZYCLQWBTLE-UHFFFAOYSA-N
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Description

“N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide” is likely a synthetic organic compound. It contains a pyrimidine ring, which is a key structural fragment of many antiviral agents . The compound also includes a difluorophenyl group , which could potentially enhance its reactivity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines . Another potential method could involve the reaction of 3,4-difluorophenyl isocyanate with appropriate reagents .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it is used. Isocyanates, such as 3,4-difluorophenyl isocyanate, are generally highly reactive and can form diverse covalent bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, 3,4-difluorophenyl isocyanate is a liquid at room temperature, has a boiling point of 85 °C/30 mmHg, and a specific gravity of 1.34 .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

One significant area of application involves the synthesis of novel compounds for various purposes, including the development of new pharmaceuticals, materials, and chemical processes. For instance, research has focused on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, showcasing the versatility of pyrimidine derivatives in creating complex molecular structures with potential biological and materials applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Advanced Materials Development

Another critical application is in the development of advanced materials, particularly in the fields of gas separation and pervaporation membrane technologies. For example, research on hyperbranched polyimides for gas separation applications has explored the synthesis and characterization of wholly aromatic hyperbranched polyimides, demonstrating the potential of pyrimidine derivatives in creating materials with superior separation capabilities (Fang, Kita, & Okamoto, 2000). Similarly, novel thermally cross-linked polyimide membranes have been synthesized for ethanol dehydration via pervaporation, indicating the role of such compounds in enhancing membrane performance for industrial applications (Xu & Wang, 2015).

Biological and Pharmaceutical Research

In biological and pharmaceutical research, derivatives of N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide have been explored for their potential as therapeutic agents. For instance, dihydroxypyrimidine carboxamides have been identified as potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species, showcasing the potential of these compounds in developing new antiviral drugs (Summa et al., 2006).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and how it’s used. For example, 3,4-difluorophenyl isocyanate is classified as harmful if swallowed or inhaled, and it may cause skin and eye irritation .

properties

IUPAC Name

N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2/c1-2-20-12-6-11(16-7-17-12)13(19)18-8-3-4-9(14)10(15)5-8/h3-7H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJGZYCLQWBTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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